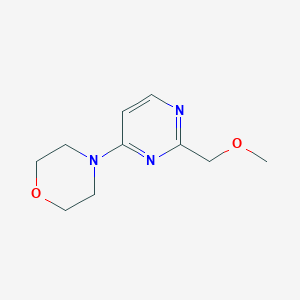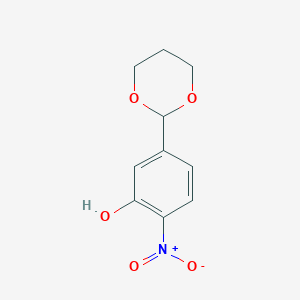
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is an organic compound characterized by a dioxane ring substituted with a hydroxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL typically involves the reaction of 3-hydroxy-4-nitrophenol with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-oxo-4-nitro-phenyl)-1,3-dioxane.
Reduction: Formation of 2-(3-hydroxy-4-amino-phenyl)-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives depending on the reagent used.
Scientific Research Applications
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the dioxane ring.
3-Hydroxy-4-nitrophenyl)-hydroxylamine: Contains a hydroxylamine group instead of the dioxane ring.
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate: Contains a piperidine ring instead of the dioxane ring.
Uniqueness
5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is unique due to the presence of both the dioxane ring and the hydroxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
200195-16-0 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-(1,3-dioxan-2-yl)-2-nitrophenol |
InChI |
InChI=1S/C10H11NO5/c12-9-6-7(2-3-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2 |
InChI Key |
FPPZKSNLDCNYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


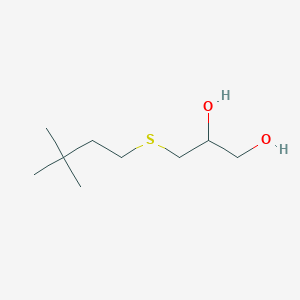
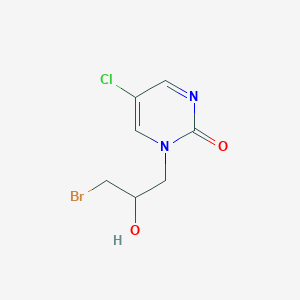
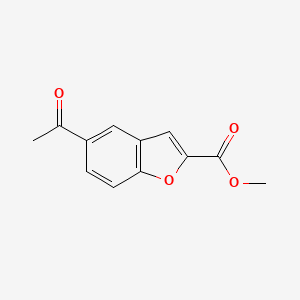
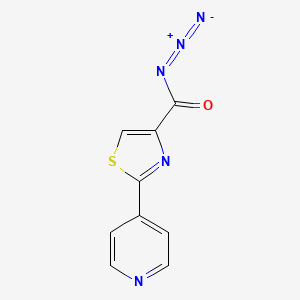
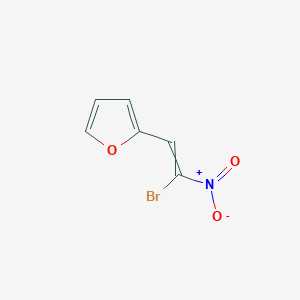
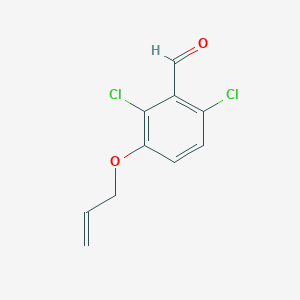
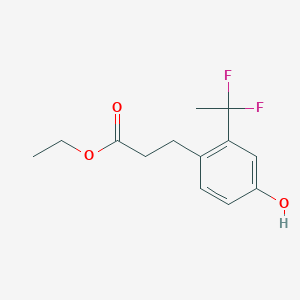
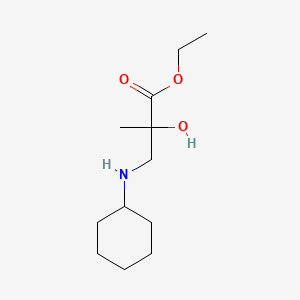
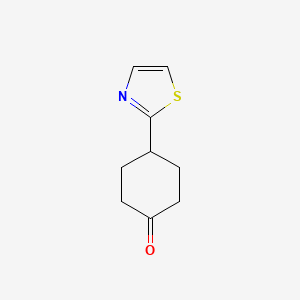
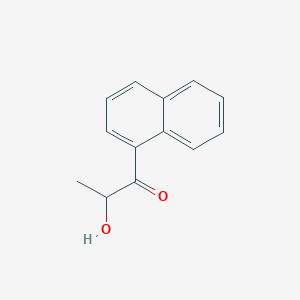
![4H-Cyclohepta[b]thiophen-4-one](/img/structure/B8281600.png)
